2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE
Description
Properties
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(propanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-2-16(22)21-15-6-4-3-5-14(15)18(24)27-11-17(23)20-12-7-9-13(10-8-12)28(19,25)26/h3-10H,2,11H2,1H3,(H,20,23)(H,21,22)(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGPVDSASUNADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as aminosulfonyl aniline and propionylamino benzoic acid, which undergo various chemical reactions under controlled conditions to form the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE can be compared with other similar compounds, such as:
2-(2-(4-(AMINOSULFONYL)ANILINO)-2-OXOETHYL)PHTHALAZIN-2-IUM IODIDE: This compound has a similar structure but includes a phthalazin-2-ium iodide moiety.
2-{[3-({2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE: This compound contains a thiadiazol-5-yl group and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-[4-(Aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on various studies that have investigated its efficacy against different biological targets, particularly in cancer and microbial systems.
Chemical Structure
The compound can be described by the following structural formula:
This structure features an aminobenzenesulfonamide moiety, which is known for its biological activity, particularly in the context of drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, a study evaluating similar benzoate derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism was attributed to apoptosis induction and DNA intercalation, suggesting that this compound may exhibit similar properties.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.2 | Apoptosis induction |
| PC-3 | >330 | Minimal cytotoxicity |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that derivatives with sulfonamide groups show enhanced activity against bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
A study published in MDPI evaluated the anticancer properties of various benzoate derivatives, including those structurally similar to our compound. The results indicated that these compounds could induce significant apoptosis in MCF-7 cells, with IC50 values as low as 2.2 µM, suggesting a potent anticancer effect . -
Antimicrobial Efficacy
Research conducted on the antimicrobial activity of sulfonamide derivatives revealed that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study reported MIC values indicating strong antibacterial activity, particularly against pathogenic strains like E. coli and S. aureus .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Binding : The compound likely intercalates into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in folate metabolism in bacteria, leading to growth inhibition.
Q & A
What are the common synthetic routes for synthesizing 2-[4-(aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate, and how can purity be optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of sulfonamide and benzoate precursors. A general approach includes:
Acylation : Reacting 4-(aminosulfonyl)aniline with a chloroacetylating agent to form the 2-oxoethyl intermediate.
Esterification : Introducing the 2-(propionylamino)benzoate moiety via nucleophilic substitution or ester coupling.
Purification : Techniques like solvent extraction (e.g., ethyl acetate/water partitioning) and column chromatography (silica gel, gradient elution) are critical for removing unreacted intermediates.
To optimize purity, reflux conditions (e.g., 80–100°C in ethanol) can enhance reaction efficiency, while recrystallization from hot ethanol or acetonitrile improves crystalline purity .
How can computational tools predict the binding affinity and biological activity of this compound?
Level: Advanced
Answer:
Molecular docking tools like AutoDock Vina ( ) enable binding mode prediction by:
Grid Mapping : Generating 3D grids around target protein active sites (e.g., enzymes like MAO-A).
Scoring Function : Evaluating ligand-receptor interactions using energy-based scoring (e.g., improved accuracy in Vina’s empirical function).
Validation : Cross-referencing docking poses with experimental IC50 values (e.g., derivative compounds showing >70% inhibition in MAO-A assays ).
For robust results, multi-threading parallelization reduces computational time, and clustering algorithms (e.g., in Vina) ensure reproducibility of binding modes .
What analytical techniques resolve contradictions in reported crystal structures of this compound?
Level: Advanced
Answer:
Contradictions in crystallographic data can arise from polymorphism or refinement errors. Methodologies include:
SHELX Refinement : Using SHELXL for high-resolution data to optimize anisotropic displacement parameters and hydrogen bonding networks .
Twinned Data Analysis : Applying SHELXL’s twin refinement tools for overlapping lattices.
Validation Metrics : Cross-checking R-factors (<5% for high-quality structures) and geometry outliers (e.g., bond angles) via PLATON or CCDC validation suites.
Discrepancies in sulfonamide torsion angles, for example, may require re-examining hydrogen-bonding interactions using neutron diffraction or DFT calculations .
How is metabolic stability assessed for this compound in preclinical studies?
Level: Advanced
Answer:
Metabolic stability is evaluated through:
In Vitro Assays : Incubating the compound with liver microsomes (human/rat) and quantifying parent compound depletion via LC-MS/MS.
Metabolite Identification : Using high-resolution mass spectrometry (HRMS) to detect hydroxylated or sulfonamide-cleaved products.
CYP Inhibition Screening : Testing against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks.
Evidence from structurally similar compounds (e.g., sulfamoyl benzoates) suggests that ester hydrolysis and sulfonamide oxidation are primary metabolic pathways .
What strategies improve reaction yield during the synthesis of this compound?
Level: Basic/Advanced
Answer:
Yield optimization strategies include:
Catalyst Screening : Using DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Temperature Control : Maintaining 0–5°C during coupling reactions minimizes side-product formation.
For scale-up, continuous flow reactors reduce batch variability, while in-line FTIR monitors reaction progression .
How can conflicting enzyme inhibition data from different studies be reconciled?
Level: Advanced
Answer:
Conflicting IC50 values may arise from assay variability. Resolution involves:
Standardized Assays : Repeating experiments under identical conditions (e.g., substrate concentration, pH 7.4 buffer).
Positive Controls : Including reference inhibitors (e.g., clorgyline for MAO-A) to calibrate activity measurements.
Data Normalization : Adjusting for protein concentration differences (e.g., BCA assay quantification).
For example, derivative compounds with IC50 values ranging from 1.20–3.16 µM for MAO-A () may reflect differences in enzyme lot purity or incubation time .
What spectroscopic methods confirm the structural integrity of this compound?
Level: Basic
Answer:
Key techniques include:
NMR :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (sulfonamide NH), δ 7.5–7.8 ppm (aromatic protons).
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and ~165 ppm (amide C=O).
IR Spectroscopy : Bands at ~1750 cm⁻¹ (ester C=O) and ~1320 cm⁻¹ (S=O stretch).
HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₂O₆S: 414.0892) .
How does molecular dynamics (MD) simulation elucidate this compound’s mechanism of action?
Level: Advanced
Answer:
MD simulations (e.g., using GROMACS or AMBER) provide insights into:
Binding Stability : Tracking RMSD (root-mean-square deviation) of the ligand-protein complex over 100-ns trajectories.
Residue Interactions : Identifying persistent hydrogen bonds (e.g., sulfonamide NH with Asp168 in MAO-A).
Solvent Effects : Simulating explicit water models to assess desolvation penalties during binding.
Comparisons with mutagenesis data (e.g., MAO-A T158A mutants) validate predicted interaction hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
